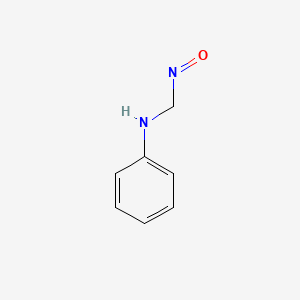
N-(nitrosomethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: N-(Nitrosomethyl)aniline can be synthesized through several methods. One common approach involves the nitrosation of N-methylaniline using nitrous acid. The reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction can be represented as follows: [ \text{C6H5NHCH3} + \text{HNO2} \rightarrow \text{C6H5N(NO)CH3} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the use of tert-butyl nitrite as a nitrosating agent under solvent-free conditions. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .
化学反应分析
Types of Reactions: N-(Nitrosomethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield N-methylaniline.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Production of N-methylaniline.
Substitution: Various substituted aniline derivatives.
科学研究应用
N-(Nitrosomethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its role in biological systems, particularly its mutagenic and carcinogenic properties.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of dyes, rubber chemicals, and other industrial chemicals.
作用机制
N-(Nitrosomethyl)aniline can be compared with other nitroso compounds such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar structural features but differ in their alkyl substituents. This compound is unique due to its specific reactivity and applications in different fields .
相似化合物的比较
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
N-(Nitrosomethyl)aniline stands out due to its specific chemical properties and the breadth of its applications in scientific research and industry.
属性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
N-(nitrosomethyl)aniline |
InChI |
InChI=1S/C7H8N2O/c10-9-6-8-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI 键 |
IEUIXFBDJPIUPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCN=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


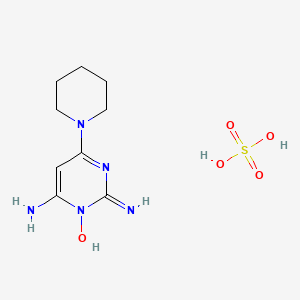
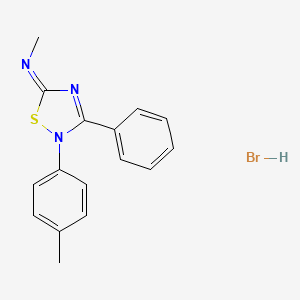
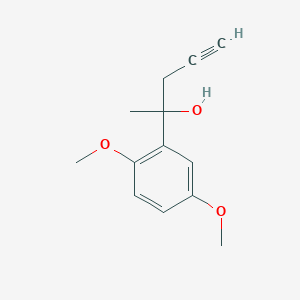



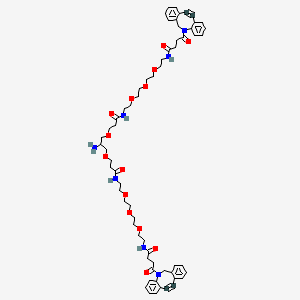
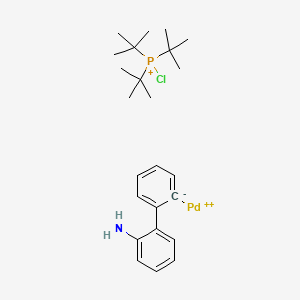
![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)

![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
